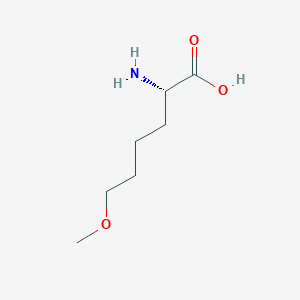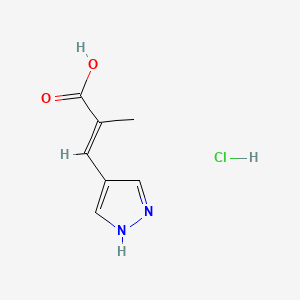
4-(Bromomethyl)-1-methoxyheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methoxyheptane is an organic compound with the molecular formula C8H17BrO It is a brominated alkane with a methoxy group attached to the first carbon of the heptane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxyheptane typically involves the bromination of 1-methoxyheptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and improve safety.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-methoxyheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: 4-(Hydroxymethyl)-1-methoxyheptane, 4-(Cyanomethyl)-1-methoxyheptane, and 4-(Aminomethyl)-1-methoxyheptane.
Elimination: 4-Methoxyhept-1-ene.
Oxidation: 4-(Methoxycarbonyl)-1-methoxyheptane.
Reduction: 4-Methyl-1-methoxyheptane.
科学研究应用
4-(Bromomethyl)-1-methoxyheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-methoxyheptane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-methoxyheptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.
4-(Iodomethyl)-1-methoxyheptane: More reactive than the brominated compound due to the better leaving group ability of iodine.
4-(Hydroxymethyl)-1-methoxyheptane: Contains a hydroxyl group instead of a halogen, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-(Bromomethyl)-1-methoxyheptane is unique due to its balance of reactivity and stability. The bromine atom provides a good leaving group, making it suitable for various nucleophilic substitution reactions, while the methoxy group offers stability and solubility in organic solvents. This combination makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H19BrO |
|---|---|
分子量 |
223.15 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-methoxyheptane |
InChI |
InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3 |
InChI 键 |
QZKGPKOFSMCRAN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCCOC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
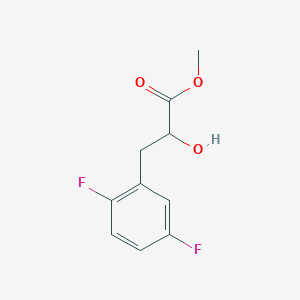
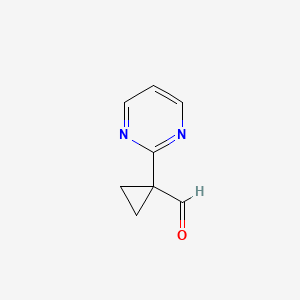
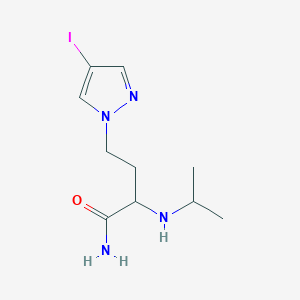
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
